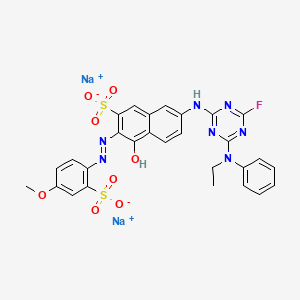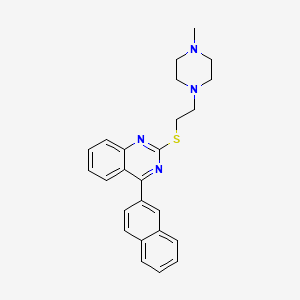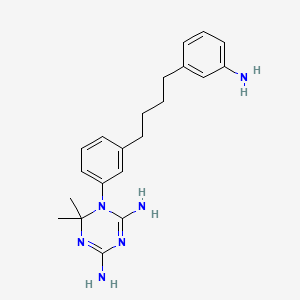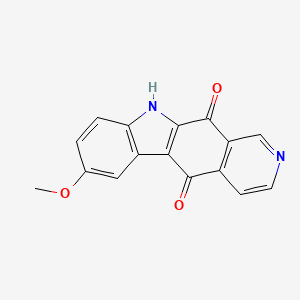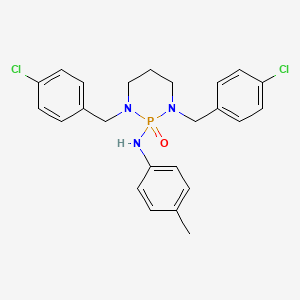
N-(1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl)-N-(4-methylphenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl)-N-(4-methylphenyl)amine is a complex organic compound that belongs to the class of diazaphosphinanes These compounds are characterized by the presence of a phosphorus-nitrogen ring structure, which imparts unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl)-N-(4-methylphenyl)amine typically involves the following steps:
Formation of the Diazaphosphinane Ring: This step involves the reaction of a phosphorus trichloride with an amine to form the diazaphosphinane ring.
Introduction of Chlorobenzyl Groups: The chlorobenzyl groups are introduced through a nucleophilic substitution reaction, where the diazaphosphinane ring reacts with chlorobenzyl chloride.
Oxidation: The oxidation of the phosphorus atom is achieved using an oxidizing agent such as hydrogen peroxide or a peracid.
Final Substitution: The final step involves the substitution of the remaining chlorine atoms with the 4-methylphenylamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially forming higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the oxido group back to a phosphine.
Substitution: The chlorobenzyl and methylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Chlorobenzyl chloride, 4-methylphenylamine.
Major Products
Oxidation Products: Higher oxidation state phosphorus compounds.
Reduction Products: Phosphine derivatives.
Substitution Products: Various substituted diazaphosphinanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology
Biological Probes: The compound can be used as a probe to study phosphorus-containing biomolecules.
Drug Development: Its reactivity and structure may make it a candidate for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Potential use in the development of drugs targeting specific enzymes or receptors.
Diagnostic Tools: Use in imaging techniques to study biological systems.
Industry
Polymer Chemistry: The compound can be used in the synthesis of polymers with unique properties.
Agriculture: Potential use as a pesticide or herbicide due to its reactivity.
Wirkmechanismus
The mechanism by which N-(1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl)-N-(4-methylphenyl)amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phosphorus-nitrogen ring structure allows it to form stable complexes with metal ions, which can then participate in catalytic cycles. The chlorobenzyl and methylphenyl groups contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl)-N-phenylamine: Similar structure but without the methyl group.
N-(1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl)-N-(4-chlorophenyl)amine: Similar structure but with a chlorophenyl group instead of a methylphenyl group.
Uniqueness
The presence of the 4-methylphenyl group in N-(1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl)-N-(4-methylphenyl)amine imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its applications in various fields.
Eigenschaften
CAS-Nummer |
1177-65-7 |
|---|---|
Molekularformel |
C24H26Cl2N3OP |
Molekulargewicht |
474.4 g/mol |
IUPAC-Name |
1,3-bis[(4-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,3,2λ5-diazaphosphinan-2-amine |
InChI |
InChI=1S/C24H26Cl2N3OP/c1-19-3-13-24(14-4-19)27-31(30)28(17-20-5-9-22(25)10-6-20)15-2-16-29(31)18-21-7-11-23(26)12-8-21/h3-14H,2,15-18H2,1H3,(H,27,30) |
InChI-Schlüssel |
UXYHMHWECMOWJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NP2(=O)N(CCCN2CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


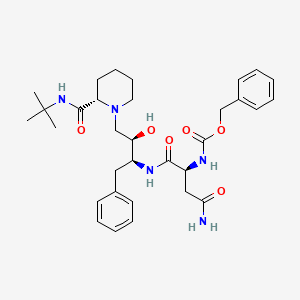





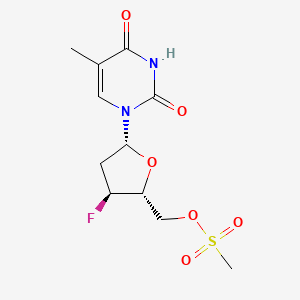

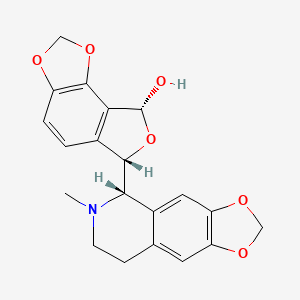
![1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12794014.png)
